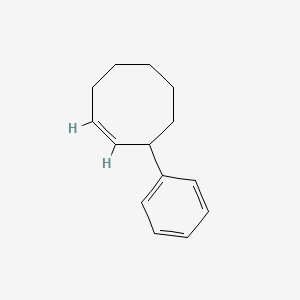
3-Phenyl-1-cyclooctene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-cyclooctene is an organic compound with the molecular formula C14H18 It is a cycloalkene with a phenyl group attached to the third carbon of the cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-cyclooctene typically involves the reaction of cyclooctene with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Formation of the Grignard Reagent: Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.
Addition to Cyclooctene: The phenylmagnesium bromide is then added to cyclooctene, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-cyclooctene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can reduce the double bond in the cyclooctene ring.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of phenylcyclooctanone or phenylcyclooctanol.
Reduction: Formation of 3-Phenylcyclooctane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
3-Phenyl-1-cyclooctene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and other materials through processes such as ring-opening metathesis polymerization (ROMP).
Mechanism of Action
The mechanism of action of 3-Phenyl-1-cyclooctene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. The phenyl group can participate in electrophilic aromatic substitution, while the double bond in the cyclooctene ring can undergo addition reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Cyclooctene: Lacks the phenyl group, making it less reactive in electrophilic aromatic substitution reactions.
3-Methyl-1-cyclooctene: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
3-Ethyl-1-cyclooctene: Similar to 3-Methyl-1-cyclooctene but with an ethyl group, affecting its physical and chemical properties.
Properties
CAS No. |
7287-13-0 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(1Z)-3-phenylcyclooctene |
InChI |
InChI=1S/C14H18/c1-2-5-9-13(10-6-3-1)14-11-7-4-8-12-14/h4-5,7-9,11-13H,1-3,6,10H2/b9-5- |
InChI Key |
YEUZDWLVCVNEAO-UITAMQMPSA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC=CC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)



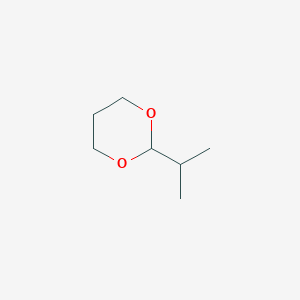
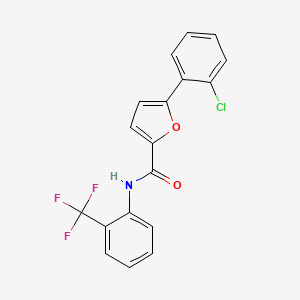
![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)
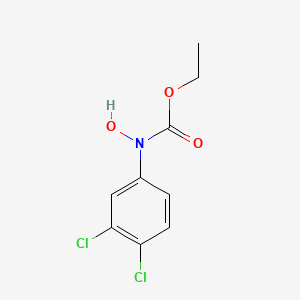
![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)
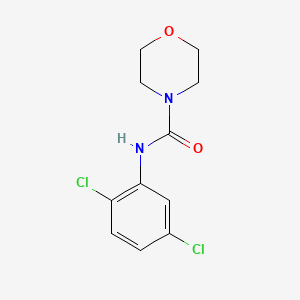
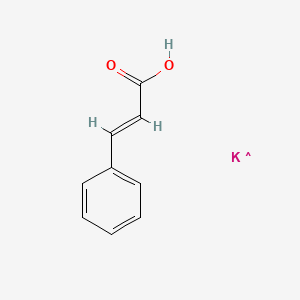

![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
